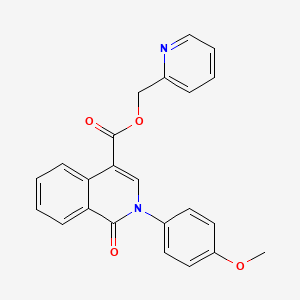

(pyridin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

The compound “(pyridin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate” is a synthetic isoquinoline derivative featuring a 1,2-dihydroisoquinoline core with a pyridinylmethyl ester group at position 4 and a 4-methoxyphenyl substituent at position 2. Its molecular formula is C₂₃H₁₈N₂O₄, with a molar mass of 386.40 g/mol. The structure combines aromatic and heterocyclic moieties, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

pyridin-2-ylmethyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c1-28-18-11-9-17(10-12-18)25-14-21(19-7-2-3-8-20(19)22(25)26)23(27)29-15-16-6-4-5-13-24-16/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMJVHJYUASYDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyridin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(pyridin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can have significant biological activities .

Scientific Research Applications

(pyridin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (pyridin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Differences :

Core Heterocycle: The target compound’s 1,2-dihydroisoquinoline core differs from the pyrroloquinoline system in , which features a fused pyrrole ring.

Substituents : The 4-methoxyphenyl group in the target compound introduces steric bulk and electron-donating effects, contrasting with the simpler pyridin-2-yl group in .

Functional Groups : The (pyridin-2-yl)methyl ester enhances solubility in organic solvents compared to the carboxylic acid in , which may form salts in aqueous environments.

Biological Activity

The compound (pyridin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS Number: 1031961-06-4) is a member of the isoquinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

The molecular formula of this compound is with a molecular weight of 386.4 g/mol . Its structural characteristics include a pyridine ring and a methoxyphenyl substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1031961-06-4 |

| Molecular Formula | C23H18N2O4 |

| Molecular Weight | 386.4 g/mol |

Anticancer Potential

Recent studies have indicated that compounds similar to This compound exhibit significant inhibitory activity against poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. In vitro assays demonstrated that certain derivatives of this scaffold achieved over 80% inhibition at concentrations around 1 µM , with some compounds reaching IC50 values in the nanomolar range .

Antimicrobial Activity

The antimicrobial properties of isoquinoline derivatives have also been explored. For instance, related compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.23 to 0.70 mg/mL , indicating moderate antibacterial efficacy .

Structure-Activity Relationships (SAR)

The SAR studies suggest that modifications on the isoquinoline core significantly influence biological activity. For instance, the introduction of different substituents on the phenyl ring can enhance or diminish the inhibitory potency against PARP enzymes. The presence of methoxy groups has been associated with improved solubility and bioavailability, which are crucial for therapeutic applications .

Case Study 1: PARP Inhibition

In a comparative study, a series of 3,4-dihydroisoquinoline derivatives were synthesized and tested for their ability to inhibit PARP1 and PARP2. The lead compound exhibited an IC50 of 156 nM , showcasing its potential as a candidate for further preclinical development compared to established inhibitors like Olaparib .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives related to isoquinolines demonstrated that specific structural modifications led to enhanced activity against resistant bacterial strains. The study highlighted that compounds with certain functional groups displayed MIC values significantly lower than those without these modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.